molecular formula C18H23NO4 B12122898 6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

Cat. No.: B12122898
M. Wt: 317.4 g/mol
InChI Key: ZXXYSKWWYJRSBK-UHFFFAOYSA-N
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Description

6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is an organic compound with a complex structure that includes a hexahydrobenzo[d][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione typically involves multiple steps. One common method includes the reaction of a suitable phenol derivative with an appropriate alkylating agent to form the phenoxyethyl intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the hexahydrobenzo[d][1,3]oxazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a chlorine substituent.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound with different functional groups and applications.

Uniqueness

6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydrobenzo[d][1,3]oxazine core and phenoxyethyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

6-methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C18H23NO4/c1-12-7-8-15-14(11-12)17(20)23-18(21)19(15)9-10-22-16-6-4-3-5-13(16)2/h3-6,12,14-15H,7-11H2,1-2H3

InChI Key

ZXXYSKWWYJRSBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)OC(=O)N2CCOC3=CC=CC=C3C

Origin of Product

United States

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